molecular formula C13H12N2O2S2 B2688378 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione CAS No. 692287-24-4

3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione

Cat. No.: B2688378
CAS No.: 692287-24-4
M. Wt: 292.37
InChI Key: CFSVRTLJWRVAPW-UHFFFAOYSA-N
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Description

3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring and a pentanedione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thienylpyrimidine derivatives with sulfur-containing reagents under controlled conditions. The process often involves [3+3], [4+2], or [5+1] cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylpyrimidine derivatives: These compounds share a similar core structure but may have different substituents.

    Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit similar biological activities.

Uniqueness

3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione is unique due to its specific combination of a thienyl group, a pyrimidinyl group, and a pentanedione moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-8(16)12(9(2)17)19-13-14-6-5-10(15-13)11-4-3-7-18-11/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSVRTLJWRVAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320543
Record name 3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692287-24-4
Record name 3-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylpentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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